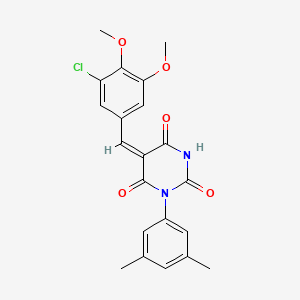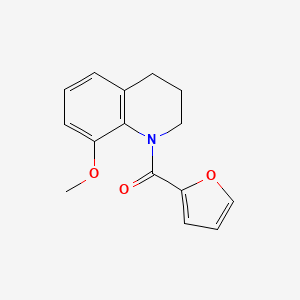![molecular formula C14H20N2O4S B4959015 2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide](/img/structure/B4959015.png)
2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide is a chemical compound with a complex molecular structure. It belongs to the class of sulfonamide derivatives and has potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a piperidine ring, a sulfonyl group, and an acetamide moiety, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common synthetic route includes the following steps:
Piperidine Derivative Synthesis: : The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials.
Sulfonylation: : The piperidine derivative is then treated with a sulfonylating agent to introduce the sulfonyl group.
Phenoxylation: : The resulting compound undergoes a reaction with a phenol derivative to form the phenoxy group.
Acetylation: : Finally, the phenoxy group is acetylated to produce the acetamide moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be performed to modify the molecular structure.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed
Scientific Research Applications
2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide has several scientific research applications:
Chemistry: : It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme assays.
Industry: : Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group and acetamide moiety play crucial roles in binding to enzymes or receptors, leading to biological or chemical activity.
Comparison with Similar Compounds
When compared to similar compounds, 2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide stands out due to its unique structure and functional groups. Similar compounds include:
N-(4-((2-methyl-1-piperidinyl)sulfonyl)phenyl)acetamide
4-(4-methylpiperidin-1-ylsulfonyl)phenol
Properties
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-11-6-8-16(9-7-11)21(18,19)13-4-2-12(3-5-13)20-10-14(15)17/h2-5,11H,6-10H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGKVLAYSWRBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4958935.png)
![(4-Nitrophenyl) 2-[2-(4-nitrophenoxy)-2-oxoethoxy]acetate](/img/structure/B4958942.png)
![N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4958950.png)
![3-benzyl-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B4958958.png)


![[1-(2,4-Dimethylphenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene](/img/structure/B4959002.png)

![(5Z)-5-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4959018.png)

![4-(4-fluorophenyl)-1-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,2,3,6-tetrahydropyridine](/img/structure/B4959043.png)
![(5E)-5-[(5-Chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4959050.png)


